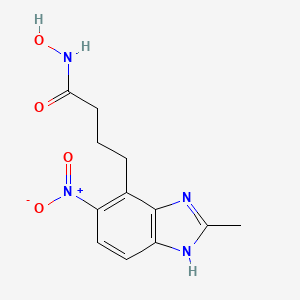![molecular formula C15H19FN2O2 B14359592 N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide CAS No. 90183-16-7](/img/structure/B14359592.png)
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Azabicyclo[222]octan-3-yl)-3-fluoro-2-methoxybenzamide is a complex organic compound that features a bicyclic structure with a nitrogen atom and a benzamide moiety substituted with a fluorine and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Azabicyclo[222]octan-3-yl)-3-fluoro-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a nucleophilic attack and intramolecular cyclization.
Introduction of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups on the benzamide ring.
Aplicaciones Científicas De Investigación
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide has several applications in scientific research:
Biology: It is studied for its potential biological activity, including interactions with various biological targets.
Mecanismo De Acción
The mechanism of action of N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide involves its interaction with specific molecular targets, such as muscarinic receptors. The compound can act as a partial agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes . The exact pathways involved depend on the specific biological context and the receptor subtype targeted.
Comparación Con Compuestos Similares
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide can be compared with other similar compounds, such as:
3-Quinuclidinone: This compound shares the bicyclic structure but lacks the benzamide moiety and the fluorine and methoxy substitutions.
Acetic acid 1-azabicyclo[2.2.2]octan-3-yl ester: This compound has a similar bicyclic core but features an ester group instead of the benzamide moiety.
2-Azabicyclo[3.2.1]octane derivatives: These compounds have a different bicyclic structure but share similar pharmacological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactivity, and biological activity make it a valuable subject of study in both academic and industrial research.
Propiedades
Número CAS |
90183-16-7 |
|---|---|
Fórmula molecular |
C15H19FN2O2 |
Peso molecular |
278.32 g/mol |
Nombre IUPAC |
N-(1-azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C15H19FN2O2/c1-20-14-11(3-2-4-12(14)16)15(19)17-13-9-18-7-5-10(13)6-8-18/h2-4,10,13H,5-9H2,1H3,(H,17,19) |
Clave InChI |
XQHUDDSRSDKPIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=C1F)C(=O)NC2CN3CCC2CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)





![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)
![[Bis(octadecyloxy)methyl]benzene](/img/structure/B14359563.png)

![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)



![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)
